7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile
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Overview
Description
7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile is a chemical compound belonging to the imidazopyridine family. This compound is characterized by the presence of a fluorine atom at the 7th position and a nitrile group at the 3rd position on the imidazo[1,2-a]pyridine ring structure. These structural features confer unique chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications .
Preparation Methods
The synthesis of 7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile typically involves multi-step processes. One common method includes the copper complex-promoted synthesis, which offers an efficient and environmentally friendly approach with a high yield of 92%. This one-step process involves a [3+2] oxidative cyclization reaction using inexpensive reagents like acetylene and 2-amino-4-fluoropyridine . Another method involves the reaction of 2-amino-4-chloropyridine with chloroacetaldehyde in the presence of sodium bicarbonate, followed by further chemical transformations .
Chemical Reactions Analysis
7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom at the 7th position can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile has significant applications in scientific research, particularly in pharmaceutical synthesis. It is used in the development of compounds with inhibitory properties against enzymes such as IRAK and FLT3, which are involved in various diseases, including hematopoietic cancers, myelodysplastic syndromes, and acute myeloid leukemia . Additionally, this compound is utilized in the synthesis of dihydroindene amine compounds and other fine chemicals .
Mechanism of Action
The mechanism of action of 7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of IRAK and FLT3 enzymes, leading to the suppression of signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis in cancer cells, making it a potential therapeutic agent for treating certain types of cancer .
Comparison with Similar Compounds
7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile can be compared with other similar compounds in the imidazopyridine family, such as:
7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
3-Bromo-7-fluoroimidazo[1,2-a]pyridine: The presence of a bromine atom at the 3rd position introduces different chemical properties and reactivity compared to the nitrile group
Properties
Molecular Formula |
C8H4FN3 |
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Molecular Weight |
161.14 g/mol |
IUPAC Name |
7-fluoroimidazo[1,2-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4FN3/c9-6-1-2-12-7(4-10)5-11-8(12)3-6/h1-3,5H |
InChI Key |
VZLQRDAYRBJPSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=C2C#N)C=C1F |
Origin of Product |
United States |
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